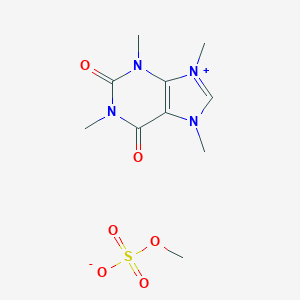
6-chloro-2-methyl-3-phenyl-2H-1,3-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-methyl-3-phenyl-2H-1,3-benzoxazin-4-one (CMPO) is a synthetic compound that belongs to the class of benzoxazinones. It has been extensively studied for its various applications in scientific research, particularly in the field of analytical chemistry. CMPO is a versatile compound that exhibits excellent complexing properties towards a wide range of metal ions, making it a valuable tool for the extraction and separation of these ions from various matrices.
Wirkmechanismus
The mechanism of action of 6-chloro-2-methyl-3-phenyl-2H-1,3-benzoxazin-4-one involves the formation of a chelate complex with metal ions through the oxygen and nitrogen atoms of the benzoxazinone ring. The complex formation is driven by the strong electrostatic interaction between the metal ion and the oxygen and nitrogen atoms of 6-chloro-2-methyl-3-phenyl-2H-1,3-benzoxazin-4-one.
Biochemical and Physiological Effects:
6-chloro-2-methyl-3-phenyl-2H-1,3-benzoxazin-4-one has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it exhibits low toxicity towards various cell lines and animal models. 6-chloro-2-methyl-3-phenyl-2H-1,3-benzoxazin-4-one has also been shown to exhibit antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-chloro-2-methyl-3-phenyl-2H-1,3-benzoxazin-4-one in lab experiments include its excellent complexing properties towards various metal ions, its high selectivity and sensitivity, and its low toxicity towards various cell lines and animal models. The limitations of using 6-chloro-2-methyl-3-phenyl-2H-1,3-benzoxazin-4-one in lab experiments include its limited solubility in aqueous solutions, its sensitivity towards light and air, and its potential interference with other analytical techniques.
Zukünftige Richtungen
There are several future directions for the use of 6-chloro-2-methyl-3-phenyl-2H-1,3-benzoxazin-4-one in scientific research. These include the development of new synthesis methods for 6-chloro-2-methyl-3-phenyl-2H-1,3-benzoxazin-4-one and its derivatives, the investigation of its biochemical and physiological effects, and the exploration of its potential applications in drug delivery and medical imaging. Other future directions include the use of 6-chloro-2-methyl-3-phenyl-2H-1,3-benzoxazin-4-one in the extraction and separation of other metal ions, including rare earth metals and transition metals, and the development of new analytical techniques based on 6-chloro-2-methyl-3-phenyl-2H-1,3-benzoxazin-4-one.
Synthesemethoden
6-chloro-2-methyl-3-phenyl-2H-1,3-benzoxazin-4-one can be synthesized by various methods, including the reaction of 2-chloro-4-nitroaniline with phenylacetic acid, followed by reduction and cyclization. Another method involves the reaction of 2-amino-4-chlorophenol with 2-phenylpropionic acid, followed by cyclization and chlorination.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-methyl-3-phenyl-2H-1,3-benzoxazin-4-one has been widely used in scientific research for its excellent complexing properties towards various metal ions. It has been used in the extraction and separation of actinide and lanthanide ions from various matrices, including nuclear waste, environmental samples, and biological fluids. 6-chloro-2-methyl-3-phenyl-2H-1,3-benzoxazin-4-one has also been used in the determination of metal ions in various samples, including water, food, and biological fluids.
Eigenschaften
CAS-Nummer |
18672-14-5 |
|---|---|
Produktname |
6-chloro-2-methyl-3-phenyl-2H-1,3-benzoxazin-4-one |
Molekularformel |
C15H12ClNO2 |
Molekulargewicht |
273.71 g/mol |
IUPAC-Name |
6-chloro-2-methyl-3-phenyl-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C15H12ClNO2/c1-10-17(12-5-3-2-4-6-12)15(18)13-9-11(16)7-8-14(13)19-10/h2-10H,1H3 |
InChI-Schlüssel |
DUYHAUBHGQFDGK-UHFFFAOYSA-N |
SMILES |
CC1N(C(=O)C2=C(O1)C=CC(=C2)Cl)C3=CC=CC=C3 |
Kanonische SMILES |
CC1N(C(=O)C2=C(O1)C=CC(=C2)Cl)C3=CC=CC=C3 |
Synonyme |
6-Chloro-2-methyl-3-phenyl-2H-1,3-benzoxazin-4(3H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















